molecular formula C8H16N2 B13136052 trans-1-Methyloctahydropyrrolo[3,4-b]pyridine

trans-1-Methyloctahydropyrrolo[3,4-b]pyridine

Cat. No.: B13136052
M. Wt: 140.23 g/mol
InChI Key: QVLUVOZDWSAEIP-YUMQZZPRSA-N
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Description

trans-1-Methyloctahydropyrrolo[3,4-b]pyridine: is a bicyclic nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyloctahydropyrrolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpyrrolidine with a suitable dienophile in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Scientific Research Applications

Chemistry: trans-1-Methyloctahydropyrrolo[3,4-b]pyridine is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of trans-1-Methyloctahydropyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: trans-1-Methyloctahydropyrrolo[3,4-b]pyridine is unique due to its specific arrangement of nitrogen atoms and the presence of a methyl group.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(4aS,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine

InChI

InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

QVLUVOZDWSAEIP-YUMQZZPRSA-N

Isomeric SMILES

CN1CCC[C@@H]2[C@@H]1CNC2

Canonical SMILES

CN1CCCC2C1CNC2

Origin of Product

United States

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